(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dichlorophenyl)methanone
Overview
Description
The compound (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dichlorophenyl)methanone
is a chemical compound with the molecular formula C21H21Cl2NO3
. It has a molecular weight of 406.3 g/mol . The IUPAC name for this compound is (2,5-dichlorophenyl)- [2- (1,4-dioxa-8-azaspiro [4.5]decan-8-ylmethyl)phenyl]methanone
.
Molecular Structure Analysis
The compound has a complex structure that includes a spirocyclic system, which is a type of cyclic system where two rings share a single atom. In this case, the shared atom is part of both a decane ring and a phenyl ring . The compound also contains two chlorine atoms attached to one of the phenyl rings .Physical and Chemical Properties Analysis
The compound has a molecular weight of 406.3 g/mol . It has a computed XLogP3-AA value of 4.3, suggesting it has some degree of lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 405.0898489 g/mol . The topological polar surface area is 38.8 Ų .Scientific Research Applications
1. Antiviral and Antimicrobial Applications
Compounds with structural similarities have been evaluated for their antiviral and antimicrobial activities. For instance, N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of spirothiazolidinone scaffolds in antiviral drug development (Çağla Begüm Apaydın et al., 2020). Additionally, novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives displayed pronounced antimicrobial and analgesic activity, further underscoring the therapeutic applications of such molecules (N. Jayanna et al., 2013).
2. Biochemical Mechanism Exploration
Research into the biochemical mechanisms of compounds featuring spiro and azaspiro structures has revealed insights into receptor interactions and enzymatic inhibition. For example, the study of the CCR5 receptor mechanism by 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid highlighted the allosteric modulation of CCR5, a crucial receptor for HIV entry into cells, showcasing the role of such compounds in understanding receptor-ligand interactions (C. Watson et al., 2005).
3. Material Science and Green Chemistry
In material science and green chemistry, the synthesis of novel compounds from oleic acid, featuring 1,4-dioxaspiro structures, was demonstrated as a route to biolubricants. This research highlights the application of such chemical frameworks in developing environmentally friendly lubricants with potential industrial applications (Y. S. Kurniawan et al., 2017).
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO3/c22-16-5-6-19(23)18(13-16)20(25)17-4-2-1-3-15(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCGEANXFUKISD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=C(C=CC(=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643783 | |
Record name | (2,5-Dichlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-54-2 | |
Record name | (2,5-Dichlorophenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dichlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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